アドレノクロムモノアミノグアニジンメシラート

概要

説明

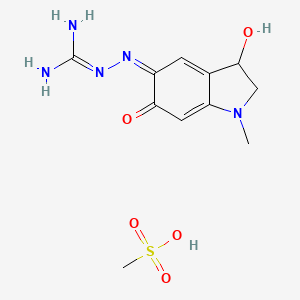

Adrenochrome monoaminoguanidine mesilate is a derivative of adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). It is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting. This compound is used in various medical and scientific applications due to its unique chemical properties .

科学的研究の応用

Hemostatic Agent

AMM exhibits superior hemostatic properties compared to adrenaline, promoting blood clotting at lower doses without causing hypertension or altering cardiac rhythm. Clinical studies have demonstrated its effectiveness in various bleeding disorders:

- Chronic Nephritis: 90% effectiveness.

- Hemorrhagic Diathesis: 67% effectiveness.

- Purpura and Epistaxis: 100% effectiveness .

Radioprotection

AMM has been extensively studied for its protective effects against radiation-induced damage. Research indicates that AMM enhances recovery from radiation-induced leukopenia in both animal models and humans:

- Animal Studies: Enhanced recovery from leukopenia in irradiated rabbits.

- Human Studies: Reduced chromosomal aberrations in patients undergoing radiation therapy for cervical cancer .

Cancer Research

In cancer therapy contexts, AMM has shown potential benefits when combined with other agents:

- Natural Killer Cell Activity: AMM combined with cytochrome C has been found to augment natural killer cell activity in lung cancer treatments, potentially improving patient outcomes during radiotherapy .

Case Studies

Several case studies have documented the efficacy of AMM in clinical settings:

- Case Study on Chronic Bleeding Disorders: Patients treated with AMM showed significant improvement in bleeding control without adverse effects.

- Radiation Therapy Case Study: Patients undergoing cervical cancer treatment reported accelerated recovery from leukopenia when administered AMM alongside standard therapy.

作用機序

アドレノクロムモノアミノグアニジンメシレートの作用機序は、血小板表面のアドレノレセプターとの相互作用を伴います。 これらはGq結合レセプターです。 この相互作用は、ホスホリパーゼCイノシトール三リン酸/ジアシルグリセロール経路を活性化し、細胞内カルシウム濃度を上昇させます. これらの分子事象は、その止血作用と放射線防護作用に寄与しています。

類似化合物:

アドレノクロム: 親化合物で、アドレナリンの酸化によって生成されます.

カルバゾクロム: アドレノクロムのセミカルバジド誘導体で、止血剤として使用されます.

ユニーク性: アドレノクロムモノアミノグアニジンメシレートは、止血作用と放射線防護作用を組み合わせたユニークな化合物です。 アドレノクロムやカルバゾクロムとは異なり、造血幹細胞の生存を促進し、放射線誘発損傷から保護する可能性を示しています .

生化学分析

Biochemical Properties

Adrenochrome Monoaminoguanidine Mesilate interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation of adrenaline . Over 80% of the adrenaline oxidation occurs via the adrenochrome pathway .

Cellular Effects

Adrenochrome Monoaminoguanidine Mesilate has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to enhance recovery from radiation-induced leukopenia . This suggests that Adrenochrome Monoaminoguanidine Mesilate may have a role in cellular recovery processes following radiation exposure .

Molecular Mechanism

The molecular mechanism of action of Adrenochrome Monoaminoguanidine Mesilate involves its interaction with various biomolecules. It is involved in the oxidation of adrenaline, which is a key biochemical reaction

Temporal Effects in Laboratory Settings

In laboratory settings, Adrenochrome Monoaminoguanidine Mesilate has been observed to enhance recovery from radiation-induced leukopenia This suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Adrenochrome Monoaminoguanidine Mesilate vary with different dosages in animal models. For instance, it has been found to enhance recovery from radiation-induced leukopenia in rabbits

Metabolic Pathways

Adrenochrome Monoaminoguanidine Mesilate is involved in the oxidation of adrenaline, which is a key metabolic pathway

準備方法

合成経路と反応条件: アドレノクロムモノアミノグアニジンメシレートは、アドレノクロムとアミノグアニジンを酸の存在下で反応させることで合成できます。 一例として、アミノグアニジン硝酸塩、硝酸、水とアドレノクロムの水溶液を混合する方法があります . 反応は通常、制御された条件下で行われ、目的の生成物が得られるようにします。

工業生産方法: 工業的には、アドレノクロムは、ペルスルファートなどの酸化剤を用いてアドレナリンまたはその塩を酸化することで調製されることが多いです . 生成されたアドレノクロムは、その後アミノグアニジンと反応させてアドレノクロムモノアミノグアニジンメシレートを生成します。 このプロセスは、収率と純度を最大化し、副生成物を最小限に抑えるように最適化されています。

3. 化学反応の分析

反応の種類: アドレノクロムモノアミノグアニジンメシレートは、以下を含むさまざまな化学反応を起こします。

酸化: アドレノクロムは、アドレナリンの酸化によって生成されます.

還元: ニトログアニジンを酢酸と亜鉛で還元するとアミノグアニジンが生成され、これはアドレノクロムモノアミノグアニジンメシレートの合成に使用されます.

置換: アドレノクロムとアミノグアニジンの反応は、アミノグアニジン分子がアドレノクロム分子の官能基を置換する置換反応です.

一般的な試薬と条件:

酸化剤: ペルスルファート、酸化銀.

還元剤: 酢酸、亜鉛.

酸: 硝酸.

主な生成物:

アドレノクロム: アドレナリンの酸化によって生成されます.

アドレノクロムモノアミノグアニジンメシレート: アドレノクロムとアミノグアニジンの反応によって生成されます.

4. 科学研究への応用

アドレノクロムモノアミノグアニジンメシレートは、いくつかの科学研究への応用があります。

放射線防護効果: マウスにおける放射線誘発白血球減少症からの回復を促進することが示されています.

がん研究: 放射線療法中の癌および正常組織に対する潜在的な影響について研究されています.

造血幹細胞の生存: 照射したマウスにおける造血幹細胞の生存を増加させることが発見されました.

化学反応の分析

Types of Reactions: Adrenochrome monoaminoguanidine mesilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Persulfates, silver oxide.

Reducing Agents: Acetic acid, zinc.

Acids: Nitric acid.

Major Products:

Adrenochrome: Produced by the oxidation of adrenaline.

Adrenochrome Monoaminoguanidine Mesilate: Produced by the reaction of adrenochrome with aminoguanidine.

類似化合物との比較

Adrenochrome: The parent compound, produced by the oxidation of adrenaline.

Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic agent.

Uniqueness: Adrenochrome monoaminoguanidine mesilate is unique due to its combined hemostatic and radioprotective properties. Unlike adrenochrome and carbazochrome, it has shown potential in enhancing the survival of hematopoietic progenitor cells and protecting against radiation-induced damage .

生物活性

Adrenochrome monoaminoguanidine mesilate (AMM) is a synthetic compound derived from adrenochrome, which is produced through the oxidation of adrenaline. This compound has garnered attention for its significant biological activities, particularly in the realms of hemostasis and radioprotection. The following sections detail the biological activity of AMM, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

AMM is characterized by its chemical formula and a molecular weight of approximately 349.36 g/mol. Its synthesis involves a multi-step process that enhances its stability and efficacy compared to adrenochrome. AMM primarily interacts with platelet surface-adrenoreceptors , activating the PLC IP3/DAG pathway , which is crucial for its hemostatic effects .

Biochemical Pathways

- Oxidation of Adrenaline : AMM is involved in the quinoid oxidation of adrenaline, leading to the formation of reactive quinones that can influence various cellular processes.

- Cellular Effects : In vitro studies have demonstrated that AMM enhances the recovery from radiation-induced leukopenia, indicating its protective effects on hematopoietic progenitor cells .

Therapeutic Applications

AMM has been studied for various therapeutic applications:

- Hemostatic Agent : AMM exhibits superior hemostatic properties compared to adrenaline, making it effective at lower doses without causing hypertension or altering cardiac rhythm .

- Radioprotection : It has shown potential in protecting against radiation-induced damage. Clinical studies indicate that AMM accelerates recovery from leukopenia in patients undergoing radiation therapy for cancer .

- Cancer Research : AMM combined with cytochrome C has been investigated for its ability to enhance natural killer (NK) cell activity, potentially improving outcomes in lung cancer treatments .

Comparative Analysis with Similar Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Adrenochrome | Parent compound formed from adrenaline oxidation. | Less stable and less effective as a hemostatic agent. |

| Carbazochrome | A semicarbazide derivative used as a hemostatic agent. | Primarily acts on capillary stability but less effective than AMM. |

| Aminoguanidine | A precursor compound involved in the synthesis of AMM. | Lacks direct hemostatic properties compared to AMM. |

AMM stands out due to its combined properties of hemostasis and radioprotection, offering enhanced therapeutic potential in clinical settings compared to its analogs.

Case Studies

Several case studies highlight the efficacy of AMM:

- Radiation-Induced Leukopenia :

- Lung Cancer Treatment :

特性

CAS番号 |

4009-68-1 |

|---|---|

分子式 |

C12H18N4O5S |

分子量 |

330.36 g/mol |

IUPAC名 |

1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid |

InChI |

InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4) |

InChIキー |

BILXMHZJNCPMDS-UHFFFAOYSA-N |

SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O |

異性体SMILES |

CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O |

正規SMILES |

CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。